molecular formula C19H21NO3S B7504034 N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide

N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide

Cat. No.: B7504034
M. Wt: 343.4 g/mol
InChI Key: CKAGDYKIOYOOPA-UHFFFAOYSA-N
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Description

N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide, also known as BDP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and to activate the p53 tumor suppressor pathway, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. In addition to its anti-inflammatory and anticancer properties, this compound has been shown to have antioxidant activity and to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide in laboratory experiments is its relatively low toxicity compared to other compounds that have similar biological activities. However, this compound is not very soluble in water, which can make it difficult to work with in certain experiments. It also has a relatively short half-life in the body, which could limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide. One area of research could focus on developing more effective methods for synthesizing the compound, as well as improving its solubility and stability. Another area of research could focus on identifying the specific enzymes and signaling pathways that are targeted by this compound, which could help to improve our understanding of its mechanism of action. Finally, more research is needed to determine the safety and efficacy of this compound in humans, which could pave the way for its development as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide involves a multi-step process that begins with the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-thiol with benzyl chloroformate. This is followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-L-proline and subsequent deprotection to yield this compound.

Scientific Research Applications

N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide has been studied for its potential applications in the treatment of various diseases and conditions. One area of research has focused on its anti-inflammatory properties, which could make it a potential treatment for conditions such as arthritis and inflammatory bowel disease. This compound has also been studied for its potential as an anticancer agent, with research showing that it can induce cell death in cancer cells.

Properties

IUPAC Name

N-benzyl-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-14(19(21)20-13-15-6-3-2-4-7-15)24-16-8-9-17-18(12-16)23-11-5-10-22-17/h2-4,6-9,12,14H,5,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGDYKIOYOOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)SC2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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